2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Research in the field of heterocyclic chemistry has yielded a variety of compounds with potential therapeutic activities. Compounds derived from similar structural frameworks, such as benzodifuranyl, tetrahydrobenzo[b]thiophenes, pyrimidinones, and oxazinones, have been synthesized and explored for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.
Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Agents : Pyridines, pyrimidinones, and oxazinones derivatives synthesized from citrazinic acid demonstrated good antibacterial and antifungal activities comparable to streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Agents : Diverse heterocyclic derivatives synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide exhibited high antiproliferative activity against several cancer cell lines, highlighting the importance of structural diversity in medicinal chemistry for discovering novel antitumor agents (Shams et al., 2010).
Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituents were synthesized and showed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-3-26(4-2)10-11-27-18-7-5-6-17(18)22(25-23(27)29)32-15-21(28)24-16-8-9-19-20(14-16)31-13-12-30-19/h8-9,14H,3-7,10-13,15H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJZTHWRCOVBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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